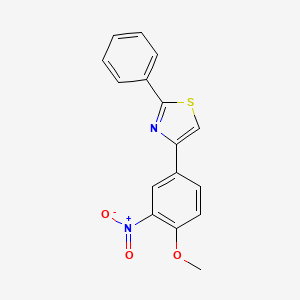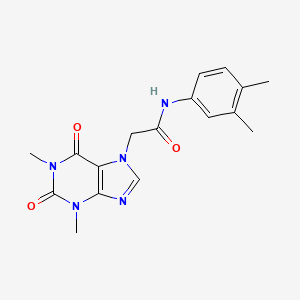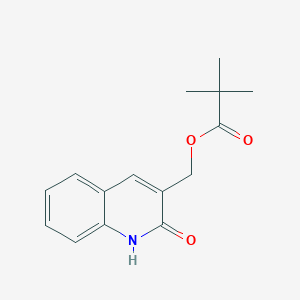![molecular formula C22H24ClN3O B5781866 3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NM-3, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of NM-3 involves its ability to react with ROS and form a fluorescent adduct. This adduct emits a fluorescent signal that can be detected using various imaging techniques such as fluorescence microscopy or flow cytometry. The selectivity of NM-3 for ROS is due to the presence of a phenol group in its structure, which reacts specifically with ROS and not with other cellular components.
Biochemical and physiological effects:
In addition to its use as a fluorescent probe for ROS, NM-3 has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels and enhance cholinergic neurotransmission. NM-3 has also been found to have antitumor activity, possibly due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NM-3 in lab experiments is its selectivity for ROS, which allows for specific detection and imaging of these molecules in cells and tissues. Additionally, NM-3 is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also some limitations to using NM-3. For example, its fluorescence signal can be affected by various factors such as pH and temperature, which can make interpretation of results more difficult. Additionally, the use of NM-3 in live animals is limited due to its potential toxicity and lack of specificity for certain ROS species.
Zukünftige Richtungen
There are many potential future directions for research on NM-3. One area of interest is the development of new fluorescent probes based on the structure of NM-3 that have improved selectivity and sensitivity for ROS. Another area of interest is the use of NM-3 as a therapeutic agent for diseases such as cancer or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of NM-3 and its effects on various biological processes.
Synthesemethoden
The synthesis of NM-3 involves the reaction of 4-(1-naphthylmethyl)-1-piperazine with formaldehyde and 3-hydroxybenzaldehyde in the presence of hydrochloric acid. This reaction results in the formation of NM-3 as a hydrochloride salt. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
NM-3 has been found to have a variety of applications in scientific research. One of the most promising applications is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play an important role in various physiological processes, but their overproduction can lead to oxidative stress and damage to cells and tissues. NM-3 has been shown to selectively react with ROS and emit a fluorescent signal, making it a valuable tool for studying ROS-related processes in cells and tissues.
Eigenschaften
IUPAC Name |
3-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O.ClH/c26-21-9-3-5-18(15-21)16-23-25-13-11-24(12-14-25)17-20-8-4-7-19-6-1-2-10-22(19)20;/h1-10,15-16,26H,11-14,17H2;1H/b23-16+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHMTZVTHSRCQB-BVXBIMGVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-(1-Naphthylmethyl)-1-piperazinyl)imino)methyl)phenol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)
![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)


![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)